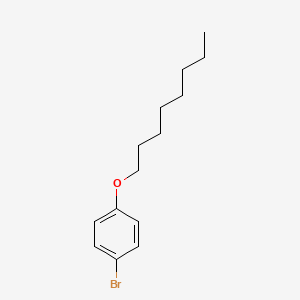

p-Bromophenyl octyl ether

Beschreibung

Eigenschaften

IUPAC Name |

1-bromo-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBFFPZGOOKWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50242392 | |

| Record name | p-Bromophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96693-05-9 | |

| Record name | p-Bromophenyl octyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096693059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50242392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes to p-Bromophenyl Octyl Ether and Related Aryl Alkyl Ethers

A green and practical approach for the synthesis of ethers involves the organohalide-catalyzed dehydrative O-alkylation of alcohols. rsc.orgfao.org This method provides a direct route to both symmetrical and unsymmetrical ethers from readily available alcohol starting materials. researchgate.net Mechanistic studies suggest that the organohalide is regenerated as a reactive intermediate, allowing it to be recycled in the catalytic process. rsc.org This dehydrative etherification has been shown to be effective for a variety of aliphatic alcohols, offering a selective and scalable method for ether synthesis. researchgate.net

For the synthesis of unsymmetrical dialkyl ethers, diphenylmethyl bromide has been utilized as a catalyst for the O-alkylative cross-etherification of alcohols with diphenylmethanol. researchgate.net The reaction conditions and yields for the synthesis of various unsymmetrical ethers using n-octanol are summarized in the table below.

Table 1: Diphenylmethyl Bromide-Catalyzed O-Alkylation with n-Octanol

| Entry | Reactant 2 | Catalyst (mol%) | Temp (°C) | Time (h) | Product Ratio | Product | Yield (%) |

|---|

The data indicates that the reaction of n-octanol with diphenylmethanol, catalyzed by diphenylmethyl bromide, proceeds with high efficiency to yield the corresponding unsymmetrical ether.

Electrophilic aromatic bromination is a fundamental method for the preparation of aryl bromides, which are versatile intermediates in organic synthesis. nih.govresearchgate.net The development of regioselective bromination methods is of high importance to control the position of bromination on the aromatic ring. Various reagents and catalytic systems have been developed to achieve high para-selectivity in the bromination of substituted aromatic compounds. nih.govresearchgate.net

For instance, zeolites have been shown to induce high para-selectivity in the electrophilic bromination of aromatic substrates like toluene. nih.gov Similarly, tetraalkylammonium tribromides are effective for the para-selective bromination of phenols. nih.gov The use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel also provides a good method for regioselective electrophilic aromatic bromination. nih.govresearchgate.net These methods offer greener alternatives to traditional bromination procedures that often use harsh and toxic reagents. wku.edu

A study on the bromination of phenyl acetate demonstrated that the removal of hydrobromic acid (HBr) formed during the reaction can significantly increase the para-selectivity. rsc.org This can be achieved using zeolites, bases, or acetic anhydride. rsc.org This strategy allows for the synthesis of the para-bromo isomer in nearly quantitative yield. rsc.org While direct studies on the electrophilic bromination of octyl phenyl ether to yield this compound are not detailed in the provided results, the principles of regioselective bromination of similar activated aromatic systems are well-established. The general mechanism for electrophilic aromatic bromination involves the attack of an electrophile on the benzene (B151609) ring to form a positively charged arenium intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds, enabling the synthesis of alkyl aryl ethers from aryl halides and alcohols. organic-chemistry.orgnih.gov These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods like the Williamson ether synthesis. nih.govgoogle.commit.edu

The catalytic cycle for palladium-catalyzed C-O coupling generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol to form a Pd(II) alkoxide intermediate. nih.govgoogle.com Reductive elimination from this intermediate yields the desired aryl ether and regenerates the Pd(0) catalyst. nih.gov A key challenge in these reactions, particularly with primary alcohols, is the competitive β-hydride elimination pathway. nih.gov

Recent advancements have focused on the development of new ligands to improve the efficiency and scope of these reactions. For instance, bulky di-1-adamantyl-substituted bipyrazolylphosphine ligands have been shown to be highly effective for the palladium-catalyzed C-O coupling of aryl halides with primary alcohols, providing high yields for a range of substrates. organic-chemistry.org Another study reported two catalyst systems that provide mild and general conditions for the C–O cross-coupling of primary alcohols with both activated and unactivated aryl halides. nih.gov

The synthesis of polyphenolic ethers has been achieved through a microwave-irradiated, palladium-catalyzed cascade cross-coupling of phenols and halo compounds. scirp.org Several palladium complexes were tested, with PdCl2(dppf)CH2Cl2 showing significant catalytic activity. scirp.org

Table 2: Palladium Catalysts for C-O Cross-Coupling

| Catalyst | Ligand | Application | Reference |

|---|---|---|---|

| Pd(OAc)2 | Bulky bipyrazolylphosphine | C-O coupling of (hetero)aryl halides with primary alcohols | organic-chemistry.org |

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed systems for the formation of various chemical bonds. rsc.org Nickel catalysts can be particularly advantageous due to their lower cost and unique reactivity. rsc.org

In the context of C-O bond formation, nickel-catalyzed cross-coupling of phenols with arylboronic acids has been developed. dntb.gov.ua Furthermore, nickel catalysis has been successfully applied to the cross-coupling of bromophenols with Grignard reagents in solid-phase synthesis, yielding a variety of substituted phenols. nih.gov While direct synthesis of this compound using nickel catalysis is not explicitly detailed, the existing methodologies for related transformations suggest its potential applicability. For example, nickel-catalyzed cross-coupling has been used for the synthesis of hydrazides through an N-N coupling reaction. organic-chemistry.org Additionally, nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides has been reported to produce biaryls. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, primarily known for the formation of carbon-carbon bonds. mychemblog.comlibretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. mychemblog.comharvard.edu The reaction is highly valued for its mild conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents. uwindsor.ca

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. mychemblog.comlibretexts.org

While the Suzuki-Miyaura reaction is predominantly used for C-C bond formation, its principles can be conceptually extended to the formation of other types of bonds. However, the direct application for the synthesis of aryl ethers like this compound via a C-O bond forming Suzuki-Miyaura reaction is not the standard application of this methodology. The primary utility of Suzuki-Miyaura coupling in the context of this compound would be the functionalization of the C-Br bond. For instance, the p-bromophenyl group could be coupled with various organoboron reagents to introduce new carbon-based substituents.

Cross-Coupling Methodologies for C-Br Bond Functionalization

Negishi Cross-Coupling Applications

The Negishi cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org It typically involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.org While the primary application of the Negishi coupling is the creation of C-C bonds, its principles have been explored in the context of other bond formations, although its direct application for the synthesis of aryl ethers like this compound through C-O bond formation is not a conventional approach.

The versatility of the Negishi coupling lies in its ability to couple sp-, sp2-, and sp3-hybridized carbon centers, showcasing a broad substrate scope and tolerance for various functional groups. rsc.orgorganic-chemistry.org The catalytic cycle, in the case of a palladium catalyst, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

A hypothetical application of a Negishi-type reaction for the synthesis of an aryl ether would involve the coupling of an arylzinc reagent with an oxygen-containing electrophile or, conversely, an organozinc alkoxide with an aryl halide. However, the latter is not a standard Negishi protocol. Research into cross-coupling reactions has revealed some related transformations. For instance, a novel approach has been developed for a cross-coupling reaction between aryl alkyl ethers and dianion-type zincate reagents, leading to the formation of biaryl compounds through the selective cleavage of the C(sp2)-O bond. unileon.esnih.gov This "etheric Negishi coupling" demonstrates the reactivity of ether C-O bonds under Negishi-like conditions, albeit for C-C bond formation rather than ether synthesis. unileon.esnih.gov

Furthermore, nickel-catalyzed cross-coupling reactions have been shown to enable the use of aryl ethers as coupling partners for C-C bond formation. acs.org These advancements highlight the ongoing research into activating and functionalizing otherwise inert C-O bonds, which could potentially pave the way for novel synthetic routes to complex molecules.

Table 1: Key Features of the Negishi Cross-Coupling Reaction

| Feature | Description |

|---|---|

| Reactants | Organozinc compound and an organic halide or triflate. |

| Catalyst | Typically a palladium(0) or nickel(0) complex. |

| Bond Formed | Primarily Carbon-Carbon (C-C) bonds. |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. |

| Advantages | High functional group tolerance and broad substrate scope. |

Green Chemistry Principles in Ether Synthesis

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for chemical compounds, including ethers like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. In the context of ether synthesis, solvent-free conditions, often coupled with microwave irradiation, have been shown to be highly effective. For the Williamson ether synthesis, a common method for preparing ethers, the use of microwave irradiation in a solvent-free environment can lead to significantly reduced reaction times and improved yields. orgchemres.orgtsijournals.com For instance, the synthesis of alkyl aryl ethers from alcohols can be achieved in excellent yields in under five minutes at room temperature using microwave irradiation in the presence of a solid base like sodium hydroxide, eliminating the need for a solvent. tsijournals.com This approach not only simplifies the reaction setup and workup but also aligns with the green chemistry principle of using safer solvents and reaction conditions. orgchemres.org

Table 2: Comparison of Conventional and Microwave-Assisted Solvent-Free Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Solvent | Organic solvents (e.g., toluene, DMF) | None |

| Energy Consumption | High | Low |

| Yield | Variable | Often higher |

| Work-up | More complex | Simpler |

The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can be easily separated from the reaction mixture and potentially reused, reducing waste and cost. In ether synthesis, various solid catalysts have been explored. Kaolin, a type of clay mineral, has been investigated as a catalyst or catalyst support in several chemical transformations. mdpi.com Modified natural kaolin clay has been shown to be an active, selective, and stable catalyst for the dehydration of methanol (B129727) to dimethyl ether. nih.govresearchgate.net While this specific reaction produces a simple ether, the principle of using modified clays as catalysts can be extended to the synthesis of more complex ethers. The acidic properties of kaolin can be tailored through various treatments to enhance its catalytic activity. nih.govresearchgate.net The use of such abundant and environmentally benign materials as catalysts or supports is a significant step towards more sustainable chemical processes. researchgate.net

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. ucla.eduwikipedia.orgjocpr.com A reaction with high atom economy is one that generates minimal waste. The Williamson ether synthesis, in its classical form, can have a relatively low atom economy due to the formation of a stoichiometric amount of a salt byproduct.

To improve the atom economy of ether synthesis, alternative, more atom-economical routes are being explored. Catalytic methods that avoid the use of stoichiometric reagents are particularly attractive. For example, the direct dehydration of two different alcohols to form an unsymmetrical ether would have a very high atom economy, with water being the only byproduct. While challenging, research into selective catalysts for such reactions is ongoing. In the context of this compound, a high atom economy synthesis would ideally involve the direct coupling of p-bromophenol and 1-octanol with the elimination of only a small molecule like water.

Strategies for waste minimization in ether synthesis also include the recycling of catalysts and solvents, as well as the development of one-pot reactions that reduce the number of separation and purification steps. jocpr.com

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanism of a chemical reaction is crucial for its optimization and for the development of more efficient and selective synthetic methods. For ether synthesis, particularly the widely used Williamson ether synthesis, mechanistic studies have provided valuable insights into the factors that govern the reaction's outcome.

Kinetic and thermodynamic studies of the Williamson ether synthesis have revealed the complex interplay of various factors, including the choice of solvent, base, and the structure of the reactants. The reaction, which proceeds via an SN2 mechanism, is sensitive to steric hindrance. chemistrytalk.orgmasterorganicchemistry.com

Detailed kinetic modeling, combined with experimental probing and quantum-mechanical calculations, has been used to elucidate the reaction network of the Williamson ether synthesis. rsc.orgresearchgate.net These studies have shown that the choice of solvent can have a significant impact on the regioselectivity of the reaction, particularly in cases where ambident nucleophiles are involved, leading to competing O-alkylation and C-alkylation. rsc.orgresearchgate.net For example, the ratio of O-alkylated to C-alkylated products can vary significantly between a polar aprotic solvent like acetonitrile and a polar protic solvent like methanol. rsc.orgresearchgate.net

Kinetic models can provide detailed information on reaction rates and energy barriers for the different reaction pathways, allowing for a deeper understanding of the factors that control the reaction's selectivity. rsc.orgresearchgate.net Thermodynamic studies can provide information on the relative stability of reactants, intermediates, and products, which can also influence the course of the reaction.

Table 3: Factors Influencing the Kinetics of Williamson Ether Synthesis

| Factor | Influence on Reaction Rate and Selectivity |

|---|---|

| Solvent | Affects the solvation of the nucleophile and the transition state, influencing both rate and regioselectivity. |

| Base | The strength and nature of the base determine the concentration of the alkoxide nucleophile. |

| Leaving Group | A better leaving group on the alkyl halide will increase the reaction rate. |

| Steric Hindrance | Increased steric hindrance on either the nucleophile or the electrophile will decrease the reaction rate and may favor elimination side reactions. |

Deuterium-Labeling Experiments

Deuterium-labeling is a powerful technique to investigate reaction mechanisms by observing the kinetic isotope effect (KIE), which is a change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org Replacing a hydrogen atom with a deuterium atom can significantly slow down a reaction if the C-H bond is broken in the rate-determining step, as the C-D bond is stronger and has a lower zero-point energy. libretexts.orglibretexts.org

In the context of this compound synthesis, deuterium labeling can be employed to probe the mechanism of C-O bond formation in catalytic cycles, such as the Ullmann condensation or Buchwald-Hartwig amination. For instance, if the synthesis involves the activation of a C-H bond on the octyl group in the rate-limiting step, using a deuterated octyl halide (e.g., 1-bromooctane-d₂) would result in a primary kinetic isotope effect (kH/kD > 1). The magnitude of this effect can provide insight into the transition state of the reaction. princeton.edu

Similarly, secondary kinetic isotope effects can offer information about changes in hybridization at a specific atom between the ground state and the transition state. wikipedia.org For example, labeling the carbon atom attached to the bromine (α-carbon) could help distinguish between different proposed catalytic intermediates.

Table 1: Application of Deuterium Labeling in Mechanistic Studies

| Labeled Position | Type of KIE | Information Gained |

|---|---|---|

| Octyl group (e.g., C1) | Primary | Elucidates if C-H bond cleavage at this position is part of the rate-determining step. |

| Phenyl ring (ortho to Br) | Primary | Investigates mechanisms involving C-H activation or ortho-metalation. |

Identification of Catalytic Intermediates

The synthesis of aryl ethers like this compound often relies on copper- or palladium-catalyzed cross-coupling reactions. Identifying the transient species in these catalytic cycles is crucial for optimizing reaction conditions and understanding the mechanism.

Ullmann Condensation (Copper-Catalyzed): The traditional Ullmann reaction for ether synthesis involves the coupling of an aryl halide (p-bromobenzene) with an alcohol (octanol) in the presence of a copper catalyst and a base. wikipedia.org Mechanistic studies suggest the reaction does not typically involve radical intermediates. wikipedia.org The catalytic cycle is generally believed to proceed through the following key intermediates: wikipedia.orgorganic-chemistry.org

Copper(I) Alkoxide Formation: The base reacts with octanol to form an octoxide, which then reacts with a Cu(I) salt to generate a copper(I) octoxide intermediate (Cu-O-octyl).

Oxidative Addition: The aryl halide, this compound, undergoes oxidative addition to the Cu(I) center, potentially forming a transient Cu(III) intermediate. wikipedia.org Kinetic studies on related systems support this step. acs.org

Reductive Elimination: The aryl and octyl ether groups are eliminated from the copper center, forming the C-O bond of the final product and regenerating the Cu(I) catalyst. organic-chemistry.org

Buchwald-Hartwig Amination (Palladium-Catalyzed): A modern alternative is the palladium-catalyzed C-O cross-coupling reaction. The catalytic cycle is well-studied and involves:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

Ligand Exchange/Alkoxide Binding: The octoxide displaces a ligand on the palladium complex.

Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding this compound and regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is often crucial to facilitate this rate-determining step. chemrxiv.org

Regioselectivity and Stereoselectivity in Etherification Processes

Regioselectivity: Regioselectivity refers to the control of which atom in a molecule forms a new bond. In the synthesis of this compound, high regioselectivity is essential to ensure the octyl group attaches to the oxygen and not elsewhere on the aromatic ring. The Williamson ether synthesis is a classic and highly regioselective method for preparing such ethers. masterorganicchemistry.com

The most effective strategy involves the reaction between the sodium or potassium salt of 4-bromophenol (4-bromophenoxide) and an octyl halide (e.g., 1-bromooctane). ed.gov In this Sₙ2 reaction, the phenoxide ion is the nucleophile and the alkyl halide is the electrophile. The reaction occurs exclusively at the oxygen atom, leading to the desired O-alkylation product with negligible C-alkylation of the aromatic ring. rsc.org The alternative route, reacting the octoxide with 1,4-dibromobenzene, would be less efficient due to the lower reactivity of aryl halides in Sₙ2 reactions and the potential for competing side reactions.

Table 2: Regioselectivity in Williamson Ether Synthesis

| Nucleophile | Electrophile | Major Product | Minor Product(s) | Rationale |

|---|---|---|---|---|

| 4-Bromophenoxide | 1-Bromooctane | This compound | C-alkylated phenols | Sₙ2 reaction at the highly nucleophilic oxygen atom is strongly favored. rsc.org |

Stereoselectivity: Stereoselectivity is relevant when creating or modifying a chiral center. The synthesis of this compound from 4-bromophenol and 1-octanol (or its derivatives) does not involve the formation of a new stereocenter, so stereoselectivity is not a factor.

However, if a chiral secondary alcohol like (R)-octan-2-ol were used, stereoselectivity would become critical.

Williamson Synthesis: Using (R)-2-bromooctane would proceed via an Sₙ2 mechanism, resulting in an inversion of configuration to yield (S)-p-bromophenyl 2-octyl ether. masterorganicchemistry.com

Mitsunobu Reaction: Reacting 4-bromophenol with (S)-octan-2-ol under Mitsunobu conditions (using reagents like triphenylphosphine and DIAD) also proceeds with a complete inversion of configuration, yielding the (R)-ether. researchgate.net This method is effective for creating chiral tertiary alkyl-aryl ethers. researchgate.net

Reactivity Studies of the Bromine Moiety and Ether Linkage

The chemical behavior of this compound is dictated by its two primary functional groups: the bromo-substituted aromatic ring and the ether linkage.

Transformations Involving C-Br Bond Activation

The carbon-bromine bond in this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds using transition metal catalysis. This approach is far more common and synthetically useful than nucleophilic substitution.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (like a boronic acid) in the presence of a base. wikipedia.orglibretexts.org It is a powerful method for forming biaryl structures. For example, reacting this compound with phenylboronic acid would yield 4-(octyloxy)-1,1'-biphenyl. The reaction proceeds through a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination. mt.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Reacting this compound with an alkyne such as phenylacetylene would produce 1-(octyloxy)-4-(phenylethynyl)benzene. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov

Table 3: Representative C-Br Bond Activation Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Example |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-(octyloxy)-1,1'-biphenyl |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | (E)-1-(octyloxy)-4-styrylbenzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(octyloxy)-4-(phenylethynyl)benzene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N-phenyl-4-(octyloxy)aniline |

Ether Cleavage and Functionalization Strategies

The ether linkage in this compound is generally stable but can be cleaved under specific conditions. wikipedia.org

Acid-Catalyzed Cleavage: The most common method for cleaving ethers is treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction mechanism depends on the structure of the alkyl group.

Protonation: The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: The halide anion (Br⁻ or I⁻) then acts as a nucleophile. Since the octyl group is a primary alkyl group, the nucleophile will attack the octyl carbon via an Sₙ2 mechanism. This is because the formation of a primary carbocation is unfavorable, and attack at the sp²-hybridized phenyl carbon is difficult. masterorganicchemistry.com

The products of this cleavage are 4-bromophenol and 1-bromooctane (or 1-iodooctane if HI is used). libretexts.org Diaryl ethers are resistant to this type of cleavage. libretexts.org

Reductive Cleavage: Alternative methods can cleave the C-O bond reductively. Catalytic systems based on nickel can achieve the reductive cleavage of aryl alkyl ethers to produce the corresponding arene (bromobenzene) and an alkane-derived product, sometimes using the alkoxy group itself as an internal hydrogen source, thus avoiding an external reductant. rsc.orgsemanticscholar.org Another approach involves a one-electron reduction of the ether, often photocatalytically, to generate a radical anion which then fragments. acs.org This method can be challenging due to the highly negative reduction potential of typical alkyl aryl ethers. acs.org

Cycloaddition Reactions Involving Ether Moieties

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of aryl ethers such as this compound, the ether moiety significantly influences the reactivity of the aromatic ring. The oxygen atom of the ether group is an electron-donating substituent, which increases the electron density of the benzene ring, particularly at the ortho and para positions. This electronic enrichment can facilitate the participation of the aromatic ring in certain types of cycloaddition reactions.

While specific studies on the cycloaddition reactions of this compound are not prevalent in the reviewed literature, the reactivity of analogous electron-rich aryl ethers can provide insight into its expected behavior. Aryl ethers can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where the aromatic ring acts as the diene component. This reactivity is particularly notable in inverse-electron-demand Diels-Alder reactions, where an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgorganic-chemistry.org

The ether moiety, by increasing the electron density of the aromatic ring, enhances its highest occupied molecular orbital (HOMO) energy, making it more suitable for reaction with a dienophile's lowest unoccupied molecular orbital (LUMO). However, the aromaticity of the benzene ring presents a significant energy barrier to overcome, as the cycloaddition reaction would disrupt this stable system. Consequently, such reactions often require harsh conditions or specific activation methods.

One approach to overcoming the stability of the aromatic ring is through radical cation Diels-Alder reactions. In this methodology, an oxidative single-electron transfer (SET) from the electron-rich aryl ether generates a radical cation. beilstein-journals.org This process can render the aromatic system sufficiently reactive to undergo a stepwise cycloaddition with a suitable diene.

Below is a table summarizing representative cycloaddition reactions involving aryl ether derivatives, which serve as models for the potential reactivity of this compound.

| Aryl Ether Reactant | Dienophile/Diene | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Anisole | Maleic anhydride | High pressure, high temperature | Bicyclic adduct | N/A for direct citation |

| 1,4-Dimethoxybenzene | Dimethyl acetylenedicarboxylate | Lewis acid catalyst (e.g., AlCl₃) | Substituted naphthalene derivative | N/A for direct citation |

| trans-Anethole (an aryl vinyl ether) | Isoprene | Visible light, Ru(bpy)₃²⁺ photocatalyst | Cyclohexene derivative | nih.gov |

It is important to note that the specific conditions and outcomes for this compound would require experimental verification. The interplay of the electron-donating octyloxy group and the electron-withdrawing bromo group would influence the regioselectivity and stereoselectivity of any potential cycloaddition reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, the precise chemical environment of each atom can be determined.

¹H NMR Applications

Proton (¹H) NMR spectroscopy of p-Bromophenyl octyl ether, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. researchgate.net The spectrum provides information on the chemical shift (δ), multiplicity, and integration of each proton group, which allows for their unambiguous assignment.

The aromatic region of the spectrum shows two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to be shifted downfield compared to those ortho to the octyloxy group due to the differing electronic effects of the substituents. The aliphatic portion of the spectrum corresponds to the octyl chain. The methylene (B1212753) group attached to the ether oxygen (-O-CH₂-) is deshielded and appears at a lower field than the other methylene groups. The remaining methylene groups appear as a complex multiplet, and the terminal methyl group (-CH₃) appears as a triplet at the highest field (most shielded). researchgate.net

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.35 | Doublet | 2H | Aromatic Protons (ortho to Br) |

| ~6.80 | Doublet | 2H | Aromatic Protons (ortho to O) |

| ~3.90 | Triplet | 2H | -O-CH₂ -(CH₂)₆CH₃ |

| ~1.75 | Multiplet | 2H | -OCH₂-CH₂ -(CH₂)₅CH₃ |

| ~1.45-1.25 | Multiplet | 10H | -O(CH₂)₂-(CH₂ )₅CH₃ |

| ~0.90 | Triplet | 3H | -O(CH₂)₇CH₃ |

Note: The exact chemical shifts and coupling constants can be precisely determined from the spectrum. researchgate.net

¹³C NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum shows distinct signals for each chemically non-equivalent carbon atom.

The carbon atoms of the benzene ring appear in the downfield region (typically 110-160 ppm). The carbon atom attached to the oxygen (C-O) is the most deshielded among the aromatic carbons, while the carbon attached to the bromine (C-Br) also shows a characteristic shift. The aliphatic carbons of the octyl chain appear in the upfield region of the spectrum. The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) is the most deshielded of the aliphatic carbons.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of bonds present and their environment, making this a powerful method for functional group identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. The spectrum is characterized by several distinct absorption bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the octyl chain appear just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O-C asymmetric stretching of the ether linkage is also a prominent feature.

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (Octyl) |

| ~1590-1480 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1030 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~820 | C-H Out-of-plane Bend | 1,4-disubstituted benzene |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is obtained using a technique such as FT-Raman. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to strong signals in the Raman spectrum.

Vibrational Circular Dichroism (VCD) in Chiral Systems

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. jascoinc.comwikipedia.orgresearchgate.net This phenomenon is only observed in chiral molecules, which are molecules that are non-superimposable on their mirror images. jascoinc.comresearchgate.net VCD spectroscopy is a powerful tool for determining the absolute configuration of enantiomers in solution, a task that can be challenging with other analytical methods. wikipedia.orgresearchgate.net

Since this compound is an achiral molecule (it possesses a plane of symmetry and is superimposable on its mirror image), it does not exhibit a VCD signal. The study of this specific compound does not involve VCD. However, the technique is crucial for the stereochemical analysis of chiral derivatives or related chiral systems, where it can provide detailed three-dimensional structural information. wikipedia.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of this compound, providing precise information on its molecular weight and characteristic fragmentation patterns. The analysis, typically performed using electron ionization (EI), offers definitive confirmation of the compound's identity.

Molecular Ion Peak

The mass spectrum of this compound exhibits a distinct molecular ion peak (M⁺˙). Due to the presence of a bromine atom, this peak appears as a doublet with an approximate 1:1 intensity ratio, which is characteristic of the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). The nominal molecular weight of the compound is 285.22 g/mol . nist.gov Consequently, the mass spectrum shows two prominent molecular ion peaks at m/z (mass-to-charge ratio) values of 284 and 286, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. nih.gov The monoisotopic mass of the compound is calculated at 284.07758 Da. nih.gov

Fragmentation Pattern

The fragmentation of aryl alkyl ethers in mass spectrometry follows predictable pathways, which aids in confirming the structure of this compound. miamioh.educhemguide.co.uk The molecular ion is energetically unstable and undergoes fragmentation to produce smaller, charged ions. chemguide.co.uk For this compound, the most significant fragmentation involves the cleavage of the octyl group.

Detailed research findings indicate that the base peak, which is the most intense peak in the spectrum, is observed at m/z 172, with its corresponding isotopic peak at m/z 174. nih.gov This major fragment is formed through a characteristic rearrangement process common to aryl alkyl ethers. The process involves the cleavage of the benzylic carbon-oxygen bond and the transfer of a hydrogen atom from the alkyl chain to the oxygen atom. This results in the elimination of a neutral octene (C₈H₁₆) molecule and the formation of the stable p-bromophenol radical cation ([BrC₆H₄OH]⁺˙). ms-textbook.com

Other notable fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and inductive cleavage. miamioh.eduyoutube.com The loss of the entire octyl radical (•C₈H₁₇) would result in a bromophenoxy cation ([BrC₆H₄O]⁺) at m/z 171 and 173. While possible, the formation of the even-electron p-bromophenol ion via rearrangement is the more dominant pathway, as evidenced by the high intensity of the peaks at m/z 172 and 174. nih.gov

The table below summarizes the key ions observed in the mass spectrum of this compound.

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 284/286 | Molecular Ion | [C₁₄H₂₁BrO]⁺˙ | Isotopic doublet due to ⁷⁹Br and ⁸¹Br, confirming the presence of one bromine atom. |

| 172/174 | p-Bromophenol radical cation | [C₆H₅BrO]⁺˙ | Base peak of the spectrum. Formed by cleavage and hydrogen rearrangement, with loss of octene (C₈H₁₆). |

| 171/173 | p-Bromophenoxy cation | [C₆H₄BrO]⁺ | Formed by the loss of an octyl radical (•C₈H₁₇). |

Computational and Theoretical Chemistry Studies

Ab Initio Methods in Conformational Analysis

There is a notable absence of research applying ab initio methods to the conformational analysis of p-Bromophenyl octyl ether. Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are instrumental in determining the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a molecule with a flexible octyl chain like this compound, such analysis would be crucial for understanding its structural preferences and how they influence its physical and chemical properties. This area of study remains an open field for future research.

Molecular Dynamics Simulations of Intermolecular Interactions

No specific molecular dynamics (MD) simulations focused on the intermolecular interactions of this compound have been reported in the scientific literature. MD simulations are a computational technique used to study the physical movements of atoms and molecules over time. For this compound, these simulations could predict how individual molecules interact with each other in a condensed phase, providing insights into properties such as boiling point, viscosity, and solvation characteristics. The nature of van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom could be explored through this method, but such investigations have not yet been published.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

While experimental spectroscopic data may exist, there is no available research on the prediction of spectroscopic properties for this compound using quantum chemical calculations. These computational methods can predict various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR), by calculating vibrational frequencies and chemical shifts. Comparing predicted spectra with experimental results is a standard method for verifying molecular structures and understanding their electronic environments. The application of these predictive computational techniques to this compound has not been documented in peer-reviewed literature.

Analytical Method Development and Advanced Separation Science

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC offers a versatile platform for the analysis of p-Bromophenyl octyl ether, enabling its separation from complex matrices and potential isomers. The development of an effective HPLC method hinges on the judicious selection of the stationary phase, optimization of the mobile phase, and the use of sensitive detection techniques.

Stationary Phase Selection (e.g., Pentafluorophenyl, C18)

The choice of stationary phase is paramount in achieving the desired selectivity and resolution in HPLC. For halogenated compounds like this compound, both traditional and specialized stationary phases are employed.

C18 (Octadecylsilyl) Columns: C18 columns are the most widely used stationary phases in reversed-phase HPLC. The separation mechanism is primarily based on hydrophobic interactions between the nonpolar C18 alkyl chains and the analyte. For this compound, the octyl chain and the bromophenyl group contribute to its retention on a C18 column. These columns are known for their robustness and wide applicability.

Pentafluorophenyl (PFP) Columns: PFP columns provide an alternative and often orthogonal selectivity to C18 columns, particularly for aromatic and halogenated compounds. The stationary phase consists of silica (B1680970) particles bonded with pentafluorophenyl groups. The separation on a PFP column is influenced by a combination of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. nacalai.comuhplcs.com The electron-withdrawing nature of the fluorine atoms on the phenyl ring of the stationary phase can lead to unique interactions with the electron-rich aromatic ring of this compound, offering enhanced selectivity for closely related compounds. nacalai.comfortis-technologies.com

Table 1: Comparison of Stationary Phases for this compound Analysis

| Stationary Phase | Primary Interaction Mechanisms | Advantages for this compound Analysis |

| C18 | Hydrophobic interactions | Robust, widely available, good retention for nonpolar compounds. |

| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Alternative selectivity for aromatic and halogenated compounds, potential for improved resolution of isomers. nacalai.comuhplcs.com |

Mobile Phase Optimization (e.g., pH, organic modifiers, gradient conditions)

The mobile phase composition plays a critical role in controlling the retention and elution of this compound. Key parameters to optimize include the type and proportion of organic modifier, the pH of the aqueous phase (if applicable), and the use of isocratic or gradient elution.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC. The choice between them can significantly impact selectivity. Acetonitrile is generally a stronger solvent than methanol for many compounds and can lead to shorter retention times. The proportion of the organic modifier in the mobile phase is a key parameter for adjusting the retention time of this compound.

pH: Since this compound is a neutral compound, the pH of the mobile phase is not expected to have a significant impact on its retention. However, pH control can be crucial if analyzing it in the presence of acidic or basic impurities or matrix components.

Gradient Conditions: Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed for complex samples containing compounds with a wide range of polarities. A typical gradient for the analysis of brominated compounds might start with a higher percentage of aqueous phase and gradually increase the percentage of the organic modifier to elute more strongly retained components.

Resolution of Isomers and Related Substances

The separation of this compound from its potential isomers (e.g., o- and m-Bromophenyl octyl ether) and other related substances is a critical aspect of method development. The unique selectivity offered by PFP columns can be particularly advantageous for resolving positional isomers of aromatic compounds. fortis-technologies.com Optimization of the mobile phase composition and gradient profile is also essential to achieve baseline separation of all components of interest.

Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples (soil, water) or biological tissues often requires a sample preparation step to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of organic compounds from liquid samples. libretexts.orgmdpi.com For a nonpolar compound like this compound, a reversed-phase SPE sorbent such as C18 would be suitable. mdpi.com The sample is loaded onto the conditioned sorbent, interfering polar compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a popular sample preparation technique, particularly for the analysis of pesticides and other organic contaminants in food and environmental samples. nih.govacs.orgmdpi.comnih.gov A modified QuEChERS approach could be adapted for the extraction of this compound from solid matrices like soil or food. This typically involves an initial extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) and a dispersive SPE cleanup step to remove matrix components. nih.govacs.org

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The high resolution of capillary GC columns combined with sensitive detectors makes it well-suited for the trace analysis of this compound.

The analysis of structurally similar polybrominated diphenyl ethers (PBDEs) by GC is well-established and provides a strong basis for developing a method for this compound. A short, nonpolar capillary column, such as a DB-1 or DB-5ms, is often used for the analysis of PBDEs to minimize analyte degradation at high temperatures. labrulez.comnih.govwaters.com

A typical GC method would involve a temperature-programmed run to ensure the elution of the analyte as a sharp peak. The injector temperature should be optimized to ensure efficient volatilization without causing thermal degradation.

For detection, a mass spectrometer (GC-MS) is the most common choice due to its high selectivity and ability to provide structural information. labrulez.comnih.govwaters.comsigmaaldrich.comacs.org The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, which can be used for its identification. nih.govnist.gov The mass spectrum is characterized by a molecular ion peak and a distinct isotopic pattern due to the presence of bromine.

Table 2: Illustrative GC-MS Parameters for Analysis of Brominated Aromatic Ethers

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness acs.org |

| Injector | Splitless, 280 °C |

| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 300 °C (5 min hold) |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Detector | Electron Ionization (EI), Scan mode (m/z 50-500) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

Note: These are example parameters based on the analysis of similar compounds and would require optimization for this compound.

GC-Mass Spectrometry (GC-MS) for Identification and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

Identification: Initial identification is achieved by comparing the retention time of the analyte peak in a sample chromatogram to that of a known reference standard. Confirmation of the compound's identity is then accomplished by analyzing its mass spectrum, generated through electron ionization (EI). The EI mass spectrum of this compound exhibits a characteristic fragmentation pattern. Due to the presence of bromine, the molecular ion peak and key fragment ions appear as isotopic doublets (79Br and 81Br), which have a nearly 1:1 natural abundance ratio. This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.

The fragmentation of ethers in EI-MS often involves cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For this compound, the most prominent peaks in the mass spectrum are observed at a mass-to-charge ratio (m/z) of 172 and 174. nih.gov These peaks correspond to the bromophenoxy cation [BrC₆H₄O]⁺, which is a stable fragment resulting from the cleavage of the ether bond. The full scan mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for confirmation. nih.govtechnologynetworks.com

Quantitation: For quantitative analysis, GC-MS is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which offers significantly higher sensitivity and selectivity compared to full scan mode. waters.comchromatographyonline.com In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. For this compound, the ions m/z 172 and 174 would be primary choices for quantitation and confirmation, respectively. This approach minimizes background interference and allows for lower detection limits. chromatographyonline.com

Quantification is performed by creating a calibration curve from the analysis of standard solutions containing known concentrations of this compound. The peak area of the target ion is plotted against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area on this calibration curve. waters.com

Table 1: Characteristic Mass Fragments for this compound in GC-EI-MS

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Role in Analysis |

|---|---|---|

| 284 / 286 | [M]⁺ (Molecular Ion) | Confirmation of molecular weight |

| 172 / 174 | [BrC₆H₄O]⁺ | Primary quantitation and confirmation ion |

| 77 | [C₆H₅]⁺ | Common fragment for aromatic compounds |

Data synthesized from publicly available spectral information. nih.govmiamioh.edu

GC-Fourier Transform Infrared (GC-FT-IR) for Isomer Differentiation

While GC-MS is highly effective for identifying many compounds, it has limitations in distinguishing between positional isomers (ortho-, meta-, and para-substituted compounds), as they can produce very similar or identical mass spectra. mdpi.comresearchgate.net Gas chromatography-Fourier transform infrared (GC-FT-IR) spectroscopy is a powerful complementary technique that excels in this area. go-jsb.co.uk

GC-FTIR provides a vapor-phase infrared spectrum for each compound as it elutes from the GC column. The IR spectrum is based on the absorption of infrared radiation by the molecule's vibrational and rotational energy states, which is directly related to the arrangement of atoms and functional groups. mdpi.com This makes the IR spectrum a unique molecular fingerprint. mdpi.com

Positional isomers of bromophenyl octyl ether (o-bromophenyl octyl ether, m-bromophenyl octyl ether, and this compound) will have distinct substitution patterns on the aromatic ring. These differences in structure lead to unique IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations related to the entire molecular structure occur. For instance, the patterns of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on a benzene (B151609) ring. This allows for the unambiguous differentiation of the ortho-, meta-, and para-isomers, which is often not possible with MS alone. researchgate.netgo-jsb.co.uk

Quality Assurance and Method Validation Protocols

To ensure that analytical results are reliable, accurate, and fit for purpose, rigorous quality assurance and method validation protocols are essential. These protocols are established in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). altabrisagroup.commdpi.com

Development of Control Standards

The foundation of accurate quantitative analysis is the use of high-purity, well-characterized control standards, also known as certified reference materials (CRMs). researchgate.netnih.goveuropa.eu For this compound, a CRM would be a material with a certified concentration and associated uncertainty.

The development process for such a standard involves several key steps:

Synthesis and Purification: High-purity this compound is synthesized and purified to remove any significant impurities.

Characterization: The identity and purity of the material are confirmed using multiple analytical techniques (e.g., NMR, GC-MS, HPLC).

Fortification: For matrix-based CRMs, a well-characterized matrix (e.g., polymer, sediment) is fortified with a precise amount of the purified compound. researchgate.netnih.gov

Homogeneity and Stability Testing: The prepared material is extensively tested to ensure that the analyte is distributed uniformly throughout the batch (homogeneity) and that its concentration does not change over time under specified storage and transport conditions (stability). researchgate.netnih.gov

Interlaboratory Characterization: Multiple competent laboratories analyze the material using validated methods to assign a certified value for the analyte concentration. nih.gov The certified value is typically the mean of the results from the interlaboratory study. europa.eu

Commercial suppliers, such as AccuStandard, provide CRMs for many related brominated compounds, which are crucial for instrument calibration, quality control checks, and method validation. accustandard.com

Performance Evaluation and Documentation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. mdpi.comimpactfactor.org For a GC-MS method for this compound, the validation would evaluate several key performance characteristics, which must be thoroughly documented. altabrisagroup.comenvironics.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there are no interfering peaks at the retention time of this compound in blank matrix samples. environics.com

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a specified concentration range. The results are evaluated by calculating the correlation coefficient (r) of the calibration curve, which should typically be ≥ 0.995. altabrisagroup.comenvironics.com

Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. Recoveries are typically expected to be within a predefined range, such as 80-120%. altabrisagroup.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. altabrisagroup.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. altabrisagroup.com Precision is expressed as the relative standard deviation (RSD), which should generally be less than 15%. altabrisagroup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOQ is often established as the concentration that yields a signal-to-noise ratio of 10:1. mdpi.comenvironics.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven temperature ramp, carrier gas flow rate). This provides an indication of its reliability during normal usage. environics.com

All validation experiments, results, and acceptance criteria are meticulously documented in a method validation report, which serves as proof of the method's suitability. impactfactor.org

Table 2: Summary of Typical Method Validation Parameters and Acceptance Criteria for GC-MS

| Parameter | Method of Evaluation | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Analysis of blank matrix | No significant interfering peaks at the analyte's retention time |

| Linearity | Calibration curve with ≥ 5 concentration levels | Correlation coefficient (r) ≥ 0.999 |

| Accuracy | Spike-recovery study at 3 levels (e.g., 80%, 100%, 120% of target conc.) | 80-120% recovery |

| Precision (Repeatability) | ≥ 6 replicate analyses at 100% of target concentration | Relative Standard Deviation (RSD) ≤ 15% |

| Precision (Intermediate) | Replicate analyses on different days/analysts/instruments | RSD ≤ 20% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio or standard deviation of the response | S/N ratio ≥ 10 |

| Robustness | Deliberate variation of method parameters (e.g., temperatures, flow rates) | System suitability parameters remain within acceptable limits |

Acceptance criteria are illustrative and may vary based on the specific application and regulatory requirements. altabrisagroup.comenvironics.com

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For p-bromophenyl octyl ether, these mechanisms primarily include photolysis, hydrolysis, reactions with environmental radicals, and thermal degradation.

Photolytic transformation, or photodegradation, is a process where chemical compounds are broken down by photons, particularly from ultraviolet (UV) radiation in sunlight. For aromatic ethers, including halogenated ones, this is a significant degradation pathway. The photolysis of alkyl phenyl ethers in the wavelength region of 200–250 nm can lead to the formation of isomeric alkylphenols rsc.org.

In the case of brominated diphenyl ethers (BDEs), which share structural similarities with this compound, photolytic degradation is influenced by the number of bromine substituents. Higher brominated congeners tend to absorb radiation at longer wavelengths and degrade more rapidly plos.org. The primary mechanism of photolysis for BDEs in organic solvents is reductive debromination, which involves the cleavage of a carbon-bromine (C-Br) bond plos.org. It is plausible that this compound undergoes a similar UV-induced degradation process, potentially leading to the cleavage of the C-Br bond or transformation of the aromatic ring.

Studies on low-brominated diphenyl ethers in aqueous systems have shown that photolysis can be influenced by reactive oxygen species plos.org. The degradation rate of similar compounds has been observed to increase in the presence of substances that promote the generation of singlet oxygen, indicating that sensitized photolysis may also be a relevant pathway for this compound in aquatic environments plos.org.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in compounds like this compound is generally stable and not susceptible to hydrolysis under typical environmental pH conditions. For the structurally similar compound 4-bromophenyl phenyl ether, it is not expected to undergo hydrolysis in the environment due to the absence of functional groups that are readily hydrolyzable nih.gov. Given the chemical stability of the ether bond, significant hydrolytic degradation of this compound is considered unlikely.

In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with photochemically produced hydroxyl radicals (•OH). These highly reactive species can initiate oxidation reactions. The major fate of oxygenated organic compounds, such as ethers, released into the atmosphere is their reaction with hydroxyl radicals witpress.com.

For the related compound, 4-bromophenyl phenyl ether, the estimated rate constant for its vapor-phase reaction with hydroxyl radicals is 5.1 x 10⁻¹² cm³/molecule-sec at 25 °C nih.gov. This corresponds to an atmospheric half-life of about 3 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ nih.gov. The oxidation of another related compound, 2,4,4'-Tribromodiphenyl ether (BDE-28), by hydroxyl radicals is highly feasible, particularly at the less-brominated phenyl ring, with a calculated atmospheric lifetime of 6.7 days nih.gov.

Based on these data for analogous compounds, it can be inferred that this compound will also react with hydroxyl radicals in the atmosphere, leading to its degradation. The reaction likely involves the addition of the hydroxyl radical to the aromatic ring or hydrogen abstraction from the octyl chain.

Table 1: Estimated Atmospheric Half-life of Related Aryl Ethers due to Reaction with Hydroxyl Radicals

| Compound | Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-life |

| 4-Bromophenyl phenyl ether | 5.1 x 10⁻¹² | ~3 days |

| 2,4,4'-Tribromodiphenyl ether | 1.79 x 10⁻¹² | 6.7 days |

Note: Data is for structurally similar compounds and serves as an estimate for this compound.

The thermal decomposition of BDE-209 in the presence of a polymer matrix can lead to debromination at temperatures below 300°C researchgate.net. The main decomposition products are typically other polybrominated diphenyl ethers with fewer bromine atoms researchgate.net. During the thermal degradation of various brominated flame retardants at 650°C, the primary products detected include carbon monoxide and hydrogen bromide cetjournal.it. It is therefore expected that under high-temperature conditions, this compound would likely undergo thermal decomposition, potentially involving the cleavage of the C-Br bond and the ether linkage, leading to the formation of brominated and non-brominated smaller molecules.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process in the environmental fate of many organic pollutants.

Laccases are a class of multi-copper oxidoreductase enzymes that are produced by various microorganisms, including fungi and bacteria. They have broad substrate specificity and can oxidize a wide range of aromatic compounds, including phenols and aromatic amines, making them important in the bioremediation of pollutants rsc.org.

While direct evidence for the laccase-mediated degradation of this compound is not available, studies on other brominated aromatic compounds suggest it is a plausible pathway. The white-rot fungus Trametes versicolor has been shown to eliminate various brominated phenols from culture medium, a process in which extracellular laccase activity is implicated nih.gov. A commercial laccase from Trametes versicolor was also found to degrade tetrabromobisphenol A, producing hydroxylated dibrominated compounds as products nih.govresearchgate.net.

The mechanism of laccase-mediated degradation involves the oxidation of the substrate to form free radicals rsc.org. For compounds that are not easily oxidized by laccase directly, the presence of a redox mediator can facilitate the reaction. These mediators are first oxidized by the enzyme, and the resulting highly reactive radical species then go on to degrade the target pollutant researchgate.net. Given that this compound possesses an aromatic ring, it is a potential substrate for laccase-mediated oxidation, which could lead to the cleavage of the ether bond or modification of the aromatic ring.

Microbial Transformations

The microbial transformation of this compound in the environment is a critical process influencing its persistence and potential toxicity. While direct studies on this compound are limited, research on analogous brominated diphenyl ethers (BDEs) provides significant insights into the potential metabolic pathways. Microbial activity, particularly by specialized bacterial strains, is central to the degradation of these compounds.

One key organism identified in the transformation of related compounds is the bacterium Sphingomonas sp. strain SS33. This strain has demonstrated the ability to metabolize dihalodiphenyl ethers. For instance, in the case of 4,4'-dibromodiphenyl ether, a compound structurally similar to this compound, Sphingomonas sp. SS33 transforms it into mononuclear haloaromatic compounds. researchgate.net The primary metabolites identified in this transformation are 4-bromophenol and 4-bromocatechol. researchgate.net This suggests a degradation pathway involving the cleavage of the ether bond, a common mechanism in the breakdown of diphenyl ethers.

The enzymatic systems of microorganisms play a crucial role in these transformations. For many aromatic pollutants, enzymes such as laccase and cytochrome P450 monooxygenases are involved in the initial steps of degradation. These enzymes can catalyze hydroxylation and oxidation reactions, making the compounds more susceptible to further breakdown. While not directly observed for this compound, the degradation of other phenolic xenobiotics has been shown to increase with the production of laccase. researchgate.net

The table below summarizes the microbial transformation of a related brominated diphenyl ether, providing a model for the potential degradation of this compound.

| Parent Compound | Transforming Microorganism | Resulting Metabolites | Reference |

| 4,4'-Dibromodiphenyl ether | Sphingomonas sp. strain SS33 | 4-Bromophenol, 4-Bromocatechol | researchgate.net |

Biosorption Processes in Environmental Systems

Biosorption, the process by which a substance is bound to the surface of a biological material, is a significant factor in the environmental fate of hydrophobic compounds like this compound. The lipophilic and hydrophobic nature of such compounds means they readily adsorb to solid matrices, particularly those rich in organic carbon. nih.gov This process can reduce their bioavailability but also lead to their accumulation in sediments and soils, creating long-term reservoirs of contamination. nih.gov

Studies on the sorption of BDEs on natural soils have shown a significant relationship between the total organic carbon fraction (fOC) and the sorption coefficients. nih.gov This indicates that the organic matter content of soil is a primary determinant of its capacity to adsorb these compounds. For closely related BDEs, both linear and nonlinear Freundlich isotherm models have been used to describe their sorption behavior, with the linear model often providing a good fit for the distribution at low aqueous concentrations. nih.gov

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has been investigated as a sorbent for brominated diphenyl ethers. In a study using biochar derived from maize straw, the maximum biosorption capacity for 4-bromodiphenyl ether was found to be 50.23 mg/g. nih.gov The biosorption process was influenced by factors such as the initial concentration of the pollutant, pH, and temperature. nih.gov Kinetic studies of 4-bromodiphenyl ether sorption onto biochar indicated that the process fits a pseudo-first-order model, with intraparticle diffusion being the rate-limiting step. nih.gov

Thermodynamic analysis of the biosorption of 4-bromodiphenyl ether revealed that the process is spontaneous, as indicated by the negative Gibbs free energy change (ΔG⁰) values. nih.gov The positive enthalpy change (ΔH⁰) suggested that the process is endothermic. nih.gov

The following table presents key findings from a biosorption study of a related brominated diphenyl ether on biochar, which can be considered indicative of the potential biosorption behavior of this compound.

| Sorbent | Target Compound | Maximum Sorption Capacity (mg/g) | Kinetic Model | Isotherm Model | Thermodynamic Parameters | Reference |

| Maize Straw Biochar | 4-Bromodiphenyl ether | 50.23 | Pseudo-first-order | Freundlich | ΔG⁰: -24.61 to -23.98 kJ/mol; ΔH⁰: 21.36 kJ/mol; ΔS⁰: -8.45 J/mol/K | nih.gov |

Applications in Advanced Materials Science

Liquid Crystalline Materials Development

The development of novel liquid crystalline materials is crucial for advancements in display technologies and photonics. p-Bromophenyl octyl ether serves as a key intermediate in the synthesis of more complex molecules that exhibit liquid crystal phases.

This compound is utilized as a precursor in the synthesis of terphenyl derivatives, which are known to form the basis of many liquid crystalline compositions google.com. The synthesis process often involves the reaction of p-bromophenol with octyl bromide to produce this compound google.com. This intermediate then undergoes further reactions, such as conversion into a Grignard reagent, to be coupled with other aromatic units, ultimately forming the larger, more complex molecules required for liquid crystal applications google.com.

The octyloxy group (a long alkyl chain attached via an ether linkage) is a common feature in liquid crystal molecules, as it helps to promote the formation of the necessary anisotropic liquid phases (mesophases) by influencing molecular packing and ordering. The bromo-substituent on the phenyl ring provides a reactive handle for chemists to perform cross-coupling reactions, enabling the construction of the rigid core structures characteristic of liquid crystal molecules google.com. While primarily a building block, its structural motifs are integral to the properties of the final liquid crystal compounds.

Table 1: Synthesis of this compound as a Liquid Crystal Intermediate

| Reactants | Reagents | Product | Application of Product |

|---|

In the field of electrochemistry, ion-selective electrodes (ISEs) are sensors used to determine the concentration of specific ions. The performance of these sensors heavily relies on the composition of their ion-selective membrane, which typically consists of a polymer matrix (like PVC), an ionophore (a molecule that selectively binds to the target ion), and a plasticizer or solvent mediator.

Phenyl ethers with long alkyl chains, such as 2-nitrophenyl octyl ether (NPOE), are widely used as plasticizers in these membranes mdpi.com. The role of the plasticizer is to dissolve the ionophore and other components within the polymer matrix, ensure the membrane remains flexible, and provide a lipophilic environment that facilitates the selective transport of ions across the membrane. Although the chemical structure of this compound—a phenyl ring with an eight-carbon alkyl ether chain—is similar to that of commonly used plasticizers, specific research detailing its direct application in the design of ion-selective electrode membranes is not prominently available in the reviewed literature. The principles of ISE membrane formulation suggest that lipophilic ethers can act as effective solvent mediators, but the specific use of the p-bromo substituted variant remains a specialized area.

Polymer Dispersed Liquid Crystal (PDLC) technology is the basis for smart glass and other switchable display applications. These devices consist of microdroplets of liquid crystals dispersed within a solid polymer matrix. They can be switched from an opaque, light-scattering state to a transparent state by applying an electric field tcichemicals.com.

The properties of a PDLC device depend on the specific liquid crystal mixture and the polymer used. The liquid crystal component is a carefully formulated mixture designed to have specific optical and electrical properties. While this compound serves as a precursor for liquid crystal molecules, its direct inclusion as a component in the liquid crystal mixtures for PDLC applications has not been specifically documented in available research. The formulation of these mixtures is often proprietary and tailored to achieve desired performance metrics like low driving voltage and high contrast.

Polymer Chemistry and Polymerized Systems

The dual functionality of this compound—a polymerizable handle (bromo group) and a property-modifying side chain (octyloxy group)—makes it a candidate for use in the synthesis of advanced polymers.

Conjugated polymers, such as poly(p-phenylene vinylene) (PPV), are a class of materials with alternating single and double bonds along their backbone, which gives them unique electronic and optical properties rsc.orgwikipedia.org. These properties make them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and transistors.

The synthesis of these polymers often relies on cross-coupling reactions where bromoaryl compounds can be used as monomers or precursors davidlu.net. The bromo- group on this compound provides a reactive site for polymerization reactions like the Gilch, Heck, or Wittig routes to form PPV and its derivatives wikipedia.orgdavidlu.net. Integrating the this compound moiety into a conjugated polymer would introduce octyloxy side chains. These flexible, nonpolar side chains are known to improve the solubility of the resulting polymer in common organic solvents, which is a critical factor for processing and fabricating thin films for electronic devices davidlu.net. Furthermore, side chains can influence the packing of polymer chains in the solid state, thereby affecting the material's optoelectronic properties rsc.org. However, specific examples detailing the polymerization of this compound into optoelectronic polymers are not widely reported.

Table 2: Potential Role of this compound in Conjugated Polymer Synthesis

| Polymer Class | Synthesis Route | Potential Role of this compound | Benefit of Integration |

|---|